2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid is a synthetic compound featuring a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a branched 2-methylpropanoic acid moiety at the 4-position. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors or central nervous system (CNS)-targeting drugs, where the Boc group enhances stability during synthetic steps .
Properties
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-8-6-10(7-9-15)14(4,5)11(16)17/h10H,6-9H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJGNVUIZCNZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157636 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-α,α-dimethyl-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865156-85-0 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-α,α-dimethyl-4-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865156-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-α,α-dimethyl-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the 2-methylpropanoic acid moiety. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine. This intermediate is then reacted with 2-methylpropanoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This property makes it valuable in multi-step organic syntheses where selective protection and deprotection are required .
Comparison with Similar Compounds
3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic Acid
- Structure: Propanoic acid (shorter chain) vs. 2-methylpropanoic acid in the target compound.
- Synthesis : Prepared via hydrolysis of an ethyl ester precursor under basic conditions .
- Properties : Lower molecular weight (MW ~245 vs. ~272 for the target compound) and higher aqueous solubility due to reduced steric hindrance.
- Applications : Less commonly used in CNS drug development due to faster metabolic cleavage of the Boc group compared to branched analogs .
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic Acid
- Structure : Acetic acid substituent (shorter chain) and aromatic 4-(trifluoromethyl)phenyl group.
- Properties : Increased lipophilicity (logP >4.5 estimated) due to the electron-withdrawing trifluoromethyl group, enhancing membrane permeability .
- Applications : Preferred in antiviral drug candidates for improved target binding via π-π interactions with aromatic residues .
2-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic Acid
- Structure: Additional amino group on the propanoic acid chain.
- Properties: Amphoteric character (pKa ~2.5 for carboxyl, ~9.5 for amino), enabling zwitterionic formation and enhanced solubility in polar solvents .
- Applications: Potential prodrug applications, where the amino group facilitates targeted delivery or enzymatic activation .
Stability and Reactivity
- Boc Group Stability: The target compound’s Boc group is more resistant to acidic hydrolysis compared to linear-chain analogs like 3-[1-(Boc)-piperidin-4-yl]propanoic acid due to steric protection from the 2-methyl branch .
- Reactivity: Compounds with α,β-unsaturated carboxylic acids (e.g., 2-{1-Boc-piperidin-4-ylidene}propanoic acid, ) exhibit higher electrophilicity, enabling Michael addition reactions, but are prone to polymerization, leading to discontinuation in commercial catalogs .
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid, also known as Boc-piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H27N2O4
- Molecular Weight : 333.42 g/mol
- CAS Number : 1785039-12-4
- Structural Formula :
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant anticancer properties. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation.
- Neuroprotective Effects : Research indicates that piperidine derivatives can exert neuroprotective effects by modulating neurotransmitter systems, particularly through the inhibition of acetylcholinesterase.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in various in vitro models, which may be beneficial for treating conditions like arthritis.
The biological activity of the compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Neuroprotection | Modulation of acetylcholine levels | |
| Anti-inflammatory | Reduction in cytokine production |
Notable Research
- A study published in Journal of Medicinal Chemistry demonstrated that Boc-piperidine derivatives significantly inhibited the growth of various cancer cell lines, suggesting a potential role in cancer therapy .
- Another research article highlighted the neuroprotective effects observed in animal models, where the compound improved cognitive functions post-injury, indicating its utility in neurodegenerative diseases .
- A comprehensive review on piperidine compounds emphasized their role in modulating inflammatory responses and suggested further exploration into their therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
